5-Propionylpyridin-2(1H)-one

Description

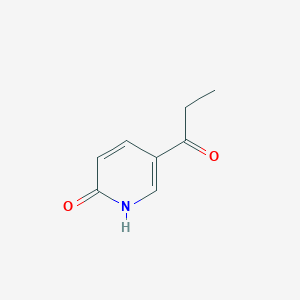

5-Propionylpyridin-2(1H)-one is a pyridinone derivative characterized by a propionyl (CH₂CH₂CO-) substituent at the 5-position of the pyridin-2(1H)-one core. Pyridin-2(1H)-ones are heterocyclic compounds with a ketone group at the 2-position, conferring unique electronic and steric properties that make them valuable in medicinal chemistry and materials science.

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

5-propanoyl-1H-pyridin-2-one |

InChI |

InChI=1S/C8H9NO2/c1-2-7(10)6-3-4-8(11)9-5-6/h3-5H,2H2,1H3,(H,9,11) |

InChI Key |

AUZKZFDECOIIPU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CNC(=O)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

The following pyridin-2(1H)-one derivatives are structurally related to 5-propionylpyridin-2(1H)-one:

| Compound Name | Substituents | Molecular Formula | Key Distinguishing Features |

|---|---|---|---|

| 5-Acetyl-1-methylpyridin-2(1H)-one | 5-acetyl, 1-methyl | C₈H₉NO₂ | Methyl group at N1; acetyl at C5 |

| 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one | 3-amino, 6-methyl, 4-phenyl | C₁₂H₁₂N₂O | Amino and phenyl groups enhance H-bonding |

| 5-(3,5-Difluorophenyl)pyridin-2(1H)-one | 5-(3,5-difluorophenyl) | C₁₁H₇F₂NO | Fluorine substituents increase lipophilicity |

| 5-(Hydroxymethyl)pyridin-2(1H)-one | 5-hydroxymethyl | C₆H₇NO₂ | Polar hydroxymethyl group improves solubility |

Key Observations :

- Biological Relevance: Fluorinated derivatives (e.g., 5-(3,5-difluorophenyl)pyridin-2(1H)-one) exhibit improved pharmacokinetic profiles due to fluorine’s metabolic stability, whereas amino-substituted analogs (e.g., 3-amino-6-methyl-4-phenylpyridin-2(1H)-one) show promise in targeting eukaryotic initiation factor 4A3 (eIF4A3) .

Spectral Data Comparison

NMR and IR data for pyridin-2(1H)-one derivatives highlight substituent-dependent shifts:

Analysis :

- The ¹H NMR signal at δ 6.69–8.66 ppm corresponds to aromatic protons, with downfield shifts influenced by electron-withdrawing groups (e.g., acetyl, propionyl) .

- IR bands near 1585–1620 cm⁻¹ are characteristic of conjugated carbonyl (C=O) and C=N stretching vibrations .

Comparison :

- This compound may exhibit unique binding to proteins or nucleic acids due to its extended alkyl chain, differing from the compact acetyl or polar hydroxymethyl groups in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.